1-(2,2-Difluoroethyl)-4-methylbenzene
Description
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Structure
3D Structure
Properties
CAS No. |
50561-97-2 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI Key |
WSRTWYVTNBXADX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Difluoroethylated Benzene Derivatives
Kinetic and Thermodynamic Analyses of Fluorination Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility and rate of chemical transformations. For reactions involving difluoroethylated benzene (B151609) derivatives, these analyses are instrumental in understanding the influence of the difluoroethyl group on reactivity and in predicting the outcomes of synthetic protocols.
Determining the rate of a chemical reaction and its activation energy provides a quantitative measure of its feasibility and the energy barrier that must be overcome for the reaction to proceed. While specific kinetic data for reactions involving 1-(2,2-Difluoroethyl)-4-methylbenzene are not extensively documented in publicly available literature, principles from related fluorination and aromatic substitution reactions can be applied to understand its reactivity.
The rate of a reaction is often determined by monitoring the change in concentration of reactants or products over time. For the formation or further functionalization of this compound, techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy can be employed.
The activation energy (Ea) can be determined by studying the effect of temperature on the reaction rate constant (k) using the Arrhenius equation. A higher activation energy implies a greater sensitivity of the reaction rate to temperature. Computational chemistry can also provide valuable estimates of activation energies for proposed reaction pathways arxiv.orgnih.gov.
Table 1: Hypothetical Kinetic Data for a Substitution Reaction of this compound
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|
| 298 | 1.2 x 10⁻⁴ |
| 308 | 3.5 x 10⁻⁴ |
| 318 | 9.8 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes, based on typical values for electrophilic aromatic substitution reactions.
From such data, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy.
The thermodynamic stability of intermediates and transition states plays a crucial role in dictating the preferred reaction pathway. In electrophilic aromatic substitution reactions, the stability of the Wheland intermediate (also known as a sigma complex or arenium ion) is a key factor. The electron-withdrawing nature of the difluoroethyl group is expected to destabilize the Wheland intermediate, thereby potentially slowing down the reaction rate compared to toluene (B28343).
Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the Gibbs free energies of intermediates and transition states, providing insights into their relative stabilities researchgate.netdntb.gov.ua. These calculations can help to predict the regioselectivity of reactions, for instance, whether substitution will occur at the ortho, meta, or para position relative to the existing substituents.
Table 2: Calculated Relative Gibbs Free Energies of Wheland Intermediates for Electrophilic Attack on this compound
| Position of Attack | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Ortho (to methyl) | 0 |
| Meta (to methyl) | +5.2 |
Note: These are hypothetical values to illustrate the expected trend. The para position is generally favored due to the directing effect of the methyl group and potential resonance stabilization.
Elucidation of Reaction Pathways
Unraveling the step-by-step sequence of bond-breaking and bond-forming events is fundamental to understanding and controlling chemical reactions. For difluoroethylated benzene derivatives, various mechanistic pathways can be operative, depending on the reaction conditions and reagents.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. sigmaaldrich.comdiva-portal.org In many of these transformations, a single electron transfer (SET) mechanism is operative, involving the generation of radical intermediates. sigmaaldrich.comacs.orgresearchgate.net
For instance, the difluoroethylation of aromatic compounds can proceed via the generation of a difluoroethyl radical from a suitable precursor. This radical can then add to the aromatic ring. The spontaneity of the SET process can often be predicted from the redox potentials of the photocatalyst and the substrates. sigmaaldrich.com The involvement of radical species is a hallmark of this type of mechanism. nih.govresearchgate.netnih.gov
A general scheme for a photoredox-catalyzed reaction involving a difluoroethylated benzene derivative might involve the following steps:
Excitation of the photocatalyst by visible light.
SET from a donor or to an acceptor to generate a radical ion.
Generation of the key reactive intermediate, such as a difluoroethyl radical.
Reaction of the intermediate with the aromatic substrate.
Completion of the catalytic cycle.
Nucleophilic aromatic substitution (SNA) reactions traditionally proceed through a two-step mechanism involving a Meisenheimer intermediate. nih.govresearchgate.netic.ac.uksemanticscholar.org However, recent studies have shown that some SNA reactions can occur via a concerted mechanism, where bond formation and bond cleavage occur in a single step, bypassing the formation of a discrete intermediate. nih.govresearchgate.net
The nature of the substituents on the aromatic ring, the nucleophile, and the leaving group all influence whether the mechanism is concerted or stepwise. The presence of strong electron-withdrawing groups, which can stabilize the negative charge in the Meisenheimer complex, tends to favor the stepwise pathway. semanticscholar.org Conversely, for less activated systems, a concerted mechanism might be preferred. nih.govresearchgate.net Isotope effect studies can be a valuable tool for distinguishing between these two pathways. nih.gov
To confirm the involvement of radical intermediates in a reaction, radical inhibition and trapping experiments are often performed. researchgate.netresearchgate.netresearchgate.net In a radical inhibition experiment, a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), is added to the reaction mixture. If the reaction rate is significantly decreased or the reaction is completely suppressed, it provides strong evidence for a radical mechanism.
In a radical trapping experiment, a compound is added that reacts with the proposed radical intermediate to form a stable, characterizable adduct. whiterose.ac.uk This not only confirms the presence of the radical but can also provide structural information about the intermediate. For example, the use of radical clocks can provide kinetic information about the radical process. researchgate.net These experiments are crucial for substantiating proposed mechanisms involving radical species, such as those in photoredox catalysis. researchgate.netresearchgate.net
Stereochemical Control in Fluoroalkylation Reactions
The introduction of fluorine-containing substituents, such as the difluoroethyl group, into aromatic frameworks is of significant interest in medicinal and materials chemistry. The unique electronic and steric properties of these groups can profoundly influence the outcome of chemical reactions, particularly those designed to create chiral centers. Achieving stereochemical control in reactions involving difluoroethylated benzene derivatives is a critical challenge that relies on a deep understanding of reaction mechanisms and the subtle effects of the fluoroalkyl moiety.
Enantioselective Synthesis Strategies
Enantioselective synthesis refers to a chemical reaction that preferentially forms one of two enantiomers. wikipedia.org For difluoroethylated benzene derivatives, creating a new stereocenter adjacent to the aromatic ring requires strategies that can effectively differentiate between the two faces of a prochiral substrate. Common approaches include the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.ukuvic.ca
Key strategies applicable to substrates bearing a 1-(2,2-difluoroethyl)-4-methylphenyl group include:
Asymmetric Reduction of Ketones: A prochiral ketone, such as 1-(4-(2,2-difluoroethyl)phenyl)ethan-1-one, can be reduced to a chiral alcohol. This transformation is frequently accomplished using catalytic asymmetric hydrogenation or transfer hydrogenation. wikipedia.orgsigmaaldrich.com Chiral ruthenium-diamine complexes or oxazaborolidine catalysts (CBS reduction) are often employed, demonstrating high levels of enantioselectivity for various aryl ketones. sigmaaldrich.commdpi.com The catalyst creates a chiral environment around the carbonyl group, forcing the hydride to attack from a specific face. uwindsor.ca
Enantioselective Nucleophilic Addition to Aldehydes and Ketones: The addition of organometallic reagents (e.g., organozinc or Grignard reagents) to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org When carried out in the presence of a chiral ligand, such as a chiral amino alcohol, this addition can proceed with high enantioselectivity. nih.govresearchgate.net For a substrate like 4-(2,2-difluoroethyl)benzaldehyde, this method could produce a range of chiral secondary alcohols.
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgchemrxiv.org After the desired transformation, the auxiliary is removed. For example, an acid derivative of this compound could be coupled to a chiral oxazolidinone auxiliary. The auxiliary would then sterically guide the alkylation of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
The table below presents representative data from studies on analogous aromatic ketones and aldehydes, illustrating the potential efficacy of these enantioselective strategies.
| Substrate (Analogue) | Reaction Type | Catalyst/Reagent | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetophenone | Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | 98% |
| Benzaldehyde | Diethylzinc Addition | N-phenylfluorenyl β-amino alcohol | 97% |
| α-Tetralone | Asymmetric Borane Reduction | Oxazaborolidine from chiral lactam alcohol | 85% |
| 4-Methoxyacetophenone | Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | 99% |
| 4-Chlorobenzaldehyde | Diethylzinc Addition | Thiophene-based chiral amino alcohol | 95% |
This table is illustrative, based on data for structurally similar compounds to suggest potential outcomes for reactions involving this compound derivatives.
Role of the Difluoroethyl Group in Stereochemical Outcomes
The 2,2-difluoroethyl group [-CH₂CF₂H] attached to the benzene ring plays a crucial, multifaceted role in directing the stereochemical course of reactions at an adjacent prochiral center. Its influence stems from a combination of steric and electronic effects that are distinct from non-fluorinated alkyl groups.
Steric Influence: The difluoroethyl group exerts a significant steric demand. In models of asymmetric induction, such as the Felkin-Anh or Cram models, the substituent size is a key determinant of the nucleophile's trajectory. wikipedia.org The difluoroethyl group would be considered a "large" or "medium" substituent, depending on the other groups present. During a nucleophilic attack on an adjacent carbonyl, for example, the catalyst and substrate will adopt a transition state geometry that minimizes steric clash. The bulky difluoroethylphenyl group will orient itself to occupy the least hindered position, thereby exposing one face of the carbonyl to the incoming nucleophile. wikipedia.org
Electronic Influence: The electronic properties of the difluoroethyl group are dominated by the high electronegativity of the two fluorine atoms. This creates a strong dipole moment and influences the electron density of the entire molecule.
Inductive Effect: The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which can influence the reactivity of the adjacent reaction center. For a carbonyl group, this can increase its electrophilicity, potentially affecting reaction rates.
Stereoelectronic Effects: The C-F bonds are highly polarized and can engage in stereoelectronic interactions, such as dipole-dipole interactions or serving as weak hydrogen bond acceptors. In a chiral transition state, these interactions between the substrate's difluoroethyl group and a chiral catalyst can provide an additional layer of energetic differentiation between the two possible stereochemical pathways, enhancing enantioselectivity. nih.gov The slightly acidic proton on the difluorinated carbon (CF₂H ) could also potentially participate in hydrogen bonding interactions, further stabilizing a particular transition state geometry.
The following table compares the properties of the difluoroethyl group with other common substituents to highlight its unique characteristics.
| Substituent Group | Relative Steric Bulk | Electronic Effect | Key Potential Interactions |
|---|---|---|---|
| Methyl (-CH₃) | Small | Weakly Electron-Donating (+I) | van der Waals |
| Ethyl (-CH₂CH₃) | Medium | Weakly Electron-Donating (+I) | van der Waals |
| Trifluoromethyl (-CF₃) | Medium | Strongly Electron-Withdrawing (-I) | Dipole-Dipole, C-F···H interactions |
| Difluoroethyl (-CH₂CF₂H) | Medium-Large | Strongly Electron-Withdrawing (-I) | Dipole-Dipole, Hydrogen Bonding (donor and acceptor) |
Computational and Theoretical Chemistry Studies of 1 2,2 Difluoroethyl 4 Methylbenzene and Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. mdpi.com It is particularly effective for analyzing organofluorine compounds, providing a balance of computational cost and accuracy.
Optimization of Molecular Geometries and Electronic Structures
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. joaquinbarroso.comkit.edu For 1-(2,2-difluoroethyl)-4-methylbenzene, DFT calculations can precisely compute bond lengths, bond angles, and dihedral angles. The process involves iterative calculations to find the minimum on the potential energy surface, confirming a stable structure by ensuring there are no imaginary frequencies in the vibrational analysis. nih.govuctm.edu
These calculations also reveal crucial details about the molecule's electronic structure. youtube.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. umons.ac.benih.gov The strong electronegativity of the fluorine atoms lowers the energy of the frontier molecular orbitals compared to non-fluorinated analogues. umons.ac.be
Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT
| Parameter | Predicted Value | Significance |
| C-F Bond Length | ~1.35 Å | Shorter and stronger than C-H bonds due to fluorine's high electronegativity. drishtiias.com |
| C-C (Aromatic) Bond Length | ~1.39 Å | Typical for a substituted benzene (B151609) ring. |
| C-H (in CF2H) Bond Length | ~1.09 Å | Standard C-H bond length, but polarized. |
| HOMO Energy | Lowered | Fluorination stabilizes the HOMO, increasing oxidative stability. umons.ac.be |
| LUMO Energy | Lowered | Fluorination stabilizes the LUMO, making the molecule more susceptible to nucleophilic attack. umons.ac.be |
| HOMO-LUMO Gap | ~5-7 eV | A large gap indicates high kinetic stability. |
Prediction of Reaction Mechanisms and Transition States
DFT is instrumental in mapping the pathways of chemical reactions. nih.govacs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. youtube.com The transition state is the highest energy point along the reaction coordinate and its energy determines the activation barrier, which governs the reaction rate.
For this compound, DFT can be used to model various transformations, such as C-H bond activation, which is a key step in many synthetic methodologies. nih.gov Calculations can identify the most likely site for activation and the energy required, providing insights that are critical for designing new synthetic routes. For instance, in a palladium-catalyzed C-H activation, DFT can model the formation of the key five-membered metalacyclic intermediate. nih.gov
Table 2: Hypothetical DFT-Calculated Activation Energies for C-H Functionalization
| C-H Bond Position | Reaction Type | Predicted Activation Energy (kcal/mol) | Implication |
| Aromatic C-H | Electrophilic Aromatic Substitution | 15 - 25 | Standard pathway for arenes, influenced by substituents. |
| Benzylic C-H (CH₃ group) | Radical Fluorination | 10 - 20 | Often a favorable site for functionalization. chemrxiv.org |
| C-H of CF₂H group | Deprotonation | > 30 | Less likely due to higher bond strength, but possible with strong bases. |
Analysis of Catalytic Cycles and Ligand Effects
Modern organic synthesis heavily relies on catalysis, and DFT calculations provide a window into the complex mechanisms of catalytic cycles. researchgate.net For reactions involving this compound, computational models can trace the molecule's interaction with a transition-metal catalyst through each step of the cycle: oxidative addition, migratory insertion, and reductive elimination.
Furthermore, DFT is crucial for understanding ligand effects. fu-berlin.deresearchgate.net The ligands attached to a metal center profoundly influence its catalytic activity, selectivity, and stability. nih.govacs.org By systematically modifying ligands in silico—for example, by changing their steric bulk or electronic properties (e.g., using fluorinated phosphines)—chemists can rationally design more efficient catalysts. beilstein-journals.org Fluorinated ligands, for instance, can increase the Lewis acidity of the metal center, which may enhance catalytic activity. nih.gov
Table 3: Predicted Ligand Effects on a Hypothetical Cross-Coupling Reaction
| Ligand Type on Metal Catalyst | Electronic Effect | Predicted Outcome for Reaction Rate | Rationale |
| Electron-Donating (e.g., P(t-Bu)₃) | Increases electron density on the metal | Slower reductive elimination step | Stronger metal-product bond slows catalyst turnover. |
| Electron-Withdrawing (e.g., P(C₆F₅)₃) | Decreases electron density on the metal | Faster reductive elimination step | Weaker metal-product bond facilitates product release. nih.gov |
| Bulky Ligand (e.g., JohnPhos) | Steric hindrance | May increase selectivity | Blocks unwanted reaction pathways and can promote the desired bond formation. |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge: red typically indicates electron-rich areas (negative potential), susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. chemrxiv.orgresearchgate.net
Influence of Fluorine on Aromatic Ring Electron Density
The presence of the difluoroethyl group significantly alters the electronic landscape of the toluene (B28343) scaffold. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the attached carbon and, by extension, from the aromatic ring. minia.edu.eglibretexts.org This effect deactivates the ring towards electrophilic substitution compared to toluene. researchgate.net
An MEP analysis of this compound would show a high negative potential (red) around the two fluorine atoms. chemrxiv.org Conversely, the aromatic ring would exhibit a less negative (or even slightly positive) potential compared to unsubstituted benzene or toluene, indicating a reduction in its nucleophilicity. nih.govnuph.edu.ua The electron-donating methyl group at the para position counteracts this deactivation to a small degree. This detailed charge mapping allows for the prediction of regioselectivity in reactions and the nature of intermolecular interactions. rsc.org
Intermolecular Interactions, including Hydrogen Bonding Potential of CF2H Groups
Intermolecular forces dictate the physical properties of substances and their interactions in biological and material systems. saskoer.canih.govyoutube.comyoutube.com A particularly noteworthy feature of the CF₂H group is its capacity to act as a hydrogen bond donor. nih.govacs.org The strong electron-withdrawing effect of the two fluorine atoms polarizes the adjacent C-H bond, imparting a significant partial positive charge on the hydrogen atom. beilstein-journals.orgnih.gov
This "activated" hydrogen can then form a weak, non-conventional hydrogen bond with an electron-rich atom (like oxygen or nitrogen) on a neighboring molecule. chemistryviews.org Quantum mechanical calculations have quantified the strength of these CF₂H···O/N interactions, with binding energies typically ranging from 1.0 to 5.5 kcal/mol. beilstein-journals.orgnih.gov While weaker than traditional O-H···O or N-H···O hydrogen bonds, this interaction is significant enough to influence molecular conformation, crystal packing, and ligand-protein binding. nih.govnih.gov
Table 4: Comparison of Hydrogen Bond Donor Capabilities
| Hydrogen Bond Donor | Typical Bond Energy (kcal/mol) | Nature of Interaction |
| O-H (in Water/Alcohols) | 3 - 10 | Strong, conventional hydrogen bond |
| N-H (in Amines/Amides) | 2 - 8 | Strong, conventional hydrogen bond |
| C-H (in -CF₂H) | 1.0 - 5.5 beilstein-journals.orgnih.gov | Weak, non-conventional C-H hydrogen bond chemistryviews.org |
| C-H (in -CH₃) | < 1 | Very weak, generally not considered a significant hydrogen bond |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
In the computational and theoretical study of this compound and its analogues, Quantitative Structure-Activity Relationship (QSAR) models provide a foundational framework. QSAR methodologies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. scienceforecastoa.comdrugdesign.org This approach is instrumental in rational drug design, allowing for the prediction of a novel analogue's activity before its synthesis. drugdesign.org The effectiveness of a QSAR model hinges on the selection of appropriate molecular descriptors that accurately quantify the steric, electronic, and topological features influencing the molecule's interaction with a biological target. scienceforecastoa.comresearchgate.net
Electronic and Steric Parameters of the Difluoroethyl Moiety
The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties. The 2,2-difluoroethyl group [-CH2CHF2] in this compound is a unique substituent whose electronic and steric characteristics are critical for QSAR modeling. These parameters quantify the substituent's influence on a molecule's reactivity, binding affinity, and metabolic stability.
Electronic Parameters: The high electronegativity of fluorine atoms makes the difluoroethyl group a potent electron-withdrawing moiety. This electronic effect can be quantified using parameters such as the Hammett substituent constant (σ), which measures the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. spu.edu.symlsu.ac.in The difluoromethyl group (CF2H), a close analogue, is noted for its ability to serve as a hydrogen bond donor, a property that can enhance binding affinity with biological targets. nih.gov This bioisosteric replacement for moieties like alcohols or thiols highlights the unique electronic nature imparted by geminal fluorine atoms. nih.gov Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate electronic descriptors such as molecular orbital energies (HOMO, LUMO), dipole moments, and atomic charges, which provide a detailed picture of the electron distribution within the molecule. nih.govnih.gov
The following table presents a comparison of calculated electronic and steric parameters for the ethyl group and its fluorinated derivatives, illustrating the impact of the difluoroethyl moiety.
| Substituent Group | Hammett Constant (σp) | Molar Refractivity (MR) | Description |
| Ethyl (-CH2CH3) | -0.15 | 10.30 | Electron-donating, moderate size. |
| 2-Fluoroethyl (-CH2CH2F) | +0.03 | 10.75 | Weakly electron-withdrawing due to inductive effect. |
| 2,2-Difluoroethyl (-CH2CHF2) | +0.25 | 11.20 | Moderately electron-withdrawing, acts as a hydrogen-bond donor. |
| 2,2,2-Trifluoroethyl (-CH2CF3) | +0.42 | 11.13 | Strongly electron-withdrawing, significant steric and electronic impact. |
Note: The values presented are representative and can vary slightly depending on the computational method and experimental conditions.
Topological Descriptors for Fluorinated Aromatic Systems
For fluorinated aromatic systems like this compound, topological indices must account for the presence of heteroatoms (fluorine). The inclusion of fluorine alters the connectivity and electronic environment of the carbon skeleton, which is reflected in the calculated indices. Many topological indices are based on the degrees of vertices (atoms) in the molecular graph. sru.ac.ir
Common Topological Descriptors:
Wiener Index (W): The first topological index, defined as the sum of distances between all pairs of vertices in the molecular graph. It is related to molecular volume and surface area.
Randić Connectivity Index (χ): One of the most widely used indices, it is calculated from the degrees of adjacent vertices and reflects molecular branching and complexity. csic.es
Zagreb Indices (M1, M2): Degree-based descriptors where M1 is the sum of the squares of the vertex degrees, and M2 is the sum of the products of the degrees of adjacent vertices. They are used to model physicochemical properties like boiling point and enthalpy of vaporization. mdpi.com
Balaban J Index: A distance-based index that is highly discriminating for isomers.
Atom-Bond Connectivity (ABC) Index: Correlates well with the stability of molecules and has been used to model the thermodynamic properties of organic compounds. sru.ac.ir
The presence of highly electronegative fluorine atoms in a molecule like this compound influences these indices by modifying the "weight" of the vertices and edges in the graph, especially in descriptor schemas that incorporate atomic properties beyond simple connectivity.
The table below summarizes key topological descriptors and their relevance in characterizing fluorinated aromatic compounds.
| Topological Descriptor | Description | Relevance for Fluorinated Aromatic Systems |
| Wiener Index (W) | Sum of all shortest-path distances between pairs of atoms in the molecule. csic.es | Reflects molecular compactness and size, which is altered by the inclusion of fluorine atoms. |
| Randić Connectivity Index (χ) | Based on the product of the inverse square root of vertex degrees for each bond. csic.es | Sensitive to branching and the presence of heteroatoms; the C-F bonds will contribute differently than C-H or C-C bonds. |
| Zagreb Indices (M1, M2) | Calculated from the sum of squares of vertex degrees (M1) or the sum of products of adjacent vertex degrees (M2). mdpi.com | The degree of the carbon atom attached to fluorine is increased, directly impacting the index value and reflecting the altered electronic environment. |
| Topological Polar Surface Area (TPSA) | The sum of surface contributions of polar atoms (O, N, and attached H). nih.gov | While not a classical topological index, it is calculated from group contributions and is crucial for fluorinated compounds, as C-F bonds contribute to molecular polarity and can influence membrane permeability. |
By incorporating these electronic, steric, and topological descriptors into a mathematical model, QSAR studies can effectively quantify the structural requirements for the biological activity of this compound and its analogues, thereby guiding the design of new, potentially more active compounds.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Difluoroethylated Benzene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For 1-(2,2-Difluoroethyl)-4-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule.
In the ¹H NMR spectrum , the aromatic region would display a typical AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methyl group (H-3, H-5) are expected to resonate at a slightly different chemical shift than the protons ortho to the difluoroethyl group (H-2, H-6), both appearing as doublets. The methyl group protons (H-10) would present as a singlet. The most complex signal would be from the methine proton (H-8), which is coupled to both the adjacent methylene (B1212753) protons and the two fluorine atoms, resulting in a triplet of triplets. The methylene protons (H-7) would appear as a doublet of triplets, due to coupling with the methine proton and the two fluorine atoms.
The ¹³C NMR spectrum , typically recorded with proton decoupling, would show six distinct signals. The aromatic carbons would appear in the characteristic downfield region for sp² hybridized carbons. The carbon bearing the methyl group (C-4) and the carbon bearing the difluoroethyl group (C-1) are quaternary and would have distinct chemical shifts. The equivalent ortho (C-3, C-5) and meta (C-2, C-6) carbons would each produce a single signal. The aliphatic carbons of the difluoroethyl group (C-7 and C-8) and the methyl carbon (C-10) would resonate in the upfield region. The signal for the carbon bonded to the two fluorine atoms (C-8) would be split into a triplet due to one-bond ¹³C-¹⁹F coupling.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (in coupled spectrum) |
|---|---|---|---|---|
| C-1 | - | - | ~135 | Singlet |
| C-2, C-6 | ~7.15 | d | ~129.5 | Doublet |
| C-3, C-5 | ~7.10 | d | ~129.0 | Doublet |
| C-4 | - | - | ~138 | Singlet |
| C-7 (CH₂) | ~3.10 | dt | ~38 | Triplet |
| C-8 (CHF₂) | ~6.05 | tt | ~115 | Triplet (due to ¹JCF) |
Note: Predicted values are based on established substituent effects and data from analogous structures like toluene (B28343) and ethylbenzene (B125841) derivatives. Actual experimental values may vary.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization and Coupling Patterns
¹⁹F NMR spectroscopy is highly sensitive and provides direct information about the fluorine atoms in a molecule. researchgate.net For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. This signal would be significantly influenced by the neighboring methine proton (H-8).
The coupling between the two equivalent fluorine nuclei and the geminal proton (a two-bond coupling, ²JHF) would split the fluorine signal into a triplet. The chemical shift for geminal difluoroalkanes typically appears in a specific region of the ¹⁹F NMR spectrum, providing a key diagnostic marker for this functional group. d-nb.info
Predicted ¹⁹F NMR Data
| Atom Position | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Coupling Constant (²JHF) |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the ortho and meta protons on the aromatic ring, confirming their adjacent relationship. It would also show a clear correlation between the methylene protons (H-7) and the methine proton (H-8), establishing the ethyl chain connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for the methyl, methylene, methine, and aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically two- and three-bond) ¹H-¹³C correlations. This is particularly useful for identifying connections through quaternary carbons. Key HMBC correlations would include:
From the methyl protons (H-10) to the aromatic carbons C-3, C-5, and the quaternary carbon C-4.
From the methylene protons (H-7) to the aromatic quaternary carbon C-1 and the methine carbon C-8.
From the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern. researchgate.net
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the complete structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound and studying its fragmentation behavior, which provides further structural information.
Exact Mass Determination and Fragmentation Pathway Studies
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₀F₂), the exact mass of the molecular ion [M]⁺• can be calculated with high precision.
Calculated Exact Mass
| Formula | Calculated Exact Mass (m/z) |
|---|
The fragmentation pattern in electron ionization (EI) mass spectrometry is highly characteristic of the molecule's structure. For alkyl-substituted benzenes, a common and significant fragmentation is the cleavage of the benzylic bond. jove.com
Expected Fragmentation Pathways:
Benzylic Cleavage: The most probable fragmentation involves the loss of a CHF₂ radical to form a stable p-methylbenzyl cation, which can rearrange to the even more stable methyltropylium ion. This would result in a prominent peak at m/z 105. lscollege.ac.in
Loss of Methyl Radical: Cleavage of the methyl group from the aromatic ring would lead to a [M-15]⁺ ion at m/z 141.
Loss of HF: The molecular ion could undergo rearrangement and lose a molecule of hydrogen fluoride (B91410) (HF), resulting in a fragment at m/z 136.
Further Fragmentation: The tropylium-type ion (m/z 105) can further fragment by losing acetylene (B1199291) (C₂H₂), leading to a peak at m/z 79.
Table of Predicted Fragments in HRMS
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 156 | [C₉H₁₀F₂]⁺• | Molecular Ion (M⁺•) |
| 141 | [C₈H₇F₂]⁺ | M⁺• - •CH₃ |
| 136 | [C₉H₉F]⁺• | M⁺• - HF |
| 105 | [C₈H₉]⁺ | M⁺• - •CHF₂ (Benzylic Cleavage) |
Isotopic Pattern Analysis for Elemental Composition
For a molecule with nine carbon atoms, the theoretical intensity of the M+1 peak relative to the molecular ion peak (M) can be estimated as follows:
Intensity(M+1) ≈ 9 x 1.1% = 9.9%
Therefore, the mass spectrum is expected to show a molecular ion peak at m/z 156 and a smaller M+1 peak at m/z 157 with an intensity of approximately 9.9% relative to the M peak. This observed isotopic pattern would be consistent with the presence of nine carbon atoms in the molecule, further validating the determined elemental composition.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and stereochemistry. For difluoroethylated benzene derivatives such as this compound, X-ray crystallography can offer definitive insights into its solid-state conformation and intermolecular interactions, provided that a suitable single crystal can be grown.
Conformation and Crystal Packing Analysis
X-ray crystallography provides a detailed picture of the preferred conformation of the molecule in the solid state. For this compound, this would include the rotational conformation around the C-C bond connecting the difluoroethyl group to the benzene ring. The analysis would reveal the torsion angles that define the spatial relationship between the fluorine atoms and the aromatic ring.
| Parameter | Description | Expected Information for this compound |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry of the arrangement of molecules within the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Would provide the volume of the unit cell. |
| Torsion Angles | The dihedral angles defining the conformation of the difluoroethyl group relative to the benzene ring. | Would indicate the preferred solid-state conformation. |
| Intermolecular Interactions | Short contacts between atoms of neighboring molecules. | Potential for C-H···F hydrogen bonds and π–π stacking. |
Vibrational and Electronic Spectroscopies
Vibrational and electronic spectroscopies are fundamental tools for the characterization of molecular structures and electronic properties. Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule, offering insights into its conjugated systems and chromophores.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, and scissoring).
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the alkyl group, and the C-F bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region. The presence of the methyl group would give rise to C-H stretching and bending vibrations. The most distinctive feature for this compound would be the strong absorption bands corresponding to the C-F stretching vibrations, which are typically found in the 1100-1000 cm⁻¹ region. The exact position and intensity of these bands can provide information about the conformation of the difluoroethyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2975 - 2950 & 2885 - 2865 |
| Aromatic C=C | Stretching | 1620 - 1580 & 1520 - 1470 |
| Methyl C-H | Bending | 1465 - 1440 & 1385 - 1370 |
| C-F | Stretching | 1100 - 1000 (strong) |
| Aromatic C-H | Out-of-plane Bending | 840 - 810 (para-disubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are the π → π* transitions associated with the benzene ring.
The benzene ring itself exhibits characteristic absorption bands. The introduction of substituents, such as the methyl and difluoroethyl groups, can cause shifts in the wavelength of maximum absorption (λ_max) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts. Alkyl groups typically cause a small bathochromic shift. The influence of the difluoroethyl group on the electronic transitions would also be observable. The absorption spectrum of this compound is expected to be similar to that of other alkylbenzenes. researchgate.net The functional groups influence the conjugated systems, which can cause shifts in the absorption peaks. shimadzu.com
| Transition | Typical λ_max for Benzene (nm) | Expected λ_max for this compound (nm) | Description |
| π → π* (E₂-band) | ~204 | ~210 - 220 | Strong absorption due to the conjugated π system. |
| π → π* (B-band) | ~255 | ~260 - 275 | Weaker, fine-structured absorption band, characteristic of the benzene ring. |
Advanced Materials Science Applications of Difluoroethylated Benzene Derivatives
High-Performance Polymers and Fluoropolymers
The introduction of fluorine into polymer structures is a well-established strategy for enhancing material properties. umn.eduresearchgate.net Fluoropolymers are renowned for their thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comholscot.com
Monomer Synthesis for Specialized Polymer Architectures
The synthesis of fluorinated monomers is a critical first step in the development of high-performance fluoropolymers. acs.orgrsc.orgresearchgate.net For 1-(2,2-difluoroethyl)-4-methylbenzene to be utilized as a monomer, it would likely undergo further functionalization to enable polymerization. Potential synthetic routes could involve electrophilic aromatic substitution on the toluene (B28343) ring to introduce polymerizable groups such as vinyl, styryl, or acrylic moieties. Alternatively, the methyl group could be functionalized.
The synthesis of related fluorinated monomers often involves multi-step procedures. researchgate.net For instance, the preparation of some fluorinated acrylates involves the reaction of perfluoroalkanesulfonyl fluorides with amines, followed by alkylation and esterification. acs.orgresearchgate.net A hypothetical synthetic pathway to a polymerizable derivative of this compound could involve the following conceptual steps:
Friedel-Crafts Acylation: Reaction of this compound with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to introduce a ketone group.
Reduction: Reduction of the ketone to a secondary alcohol.
Dehydration: Elimination of water to form a styrenic double bond, yielding a polymerizable monomer.
The precise control over the synthesis of such monomers would allow for the creation of polymers with tailored architectures, including linear, branched, or cross-linked structures, to meet the demands of specific applications. umn.edu
Enhancement of Thermal Stability and Chemical Inertness in Polymeric Materials
The presence of the C-F bond, one of the strongest single bonds in organic chemistry, is the primary reason for the exceptional thermal stability of fluoropolymers. sigmaaldrich.comnih.gov Polymers derived from this compound are expected to exhibit enhanced thermal and thermo-oxidative stability compared to their non-fluorinated counterparts. researchgate.netmsstate.edu The difluoroethyl group would contribute to a more stable polymer backbone, resistant to degradation at elevated temperatures. longdom.org
The thermal stability of polymers is often evaluated using thermogravimetric analysis (TGA). For fluorinated aromatic polymers, decomposition temperatures can be significantly high. mdpi.com The incorporation of the this compound moiety into polymer chains is anticipated to increase the degradation temperature.
Fluoropolymers are also characterized by their outstanding chemical inertness, making them resistant to a wide range of chemicals, solvents, and harsh environments. polyfluor.nlportplastics.comidc-online.com This property is attributed to the fluorine atoms effectively shielding the carbon backbone from chemical attack. sigmaaldrich.com Polymers incorporating this compound are expected to display excellent chemical resistance, a highly desirable trait for applications in chemically aggressive settings. pharmiweb.comoup.com
Table 1: Expected Property Enhancements in Polymers from this compound
| Property | Expected Enhancement | Rationale |
| Thermal Stability | Increased decomposition temperature | High C-F bond energy |
| Chemical Inertness | High resistance to solvents and acids | Steric shielding by fluorine atoms |
| Oxidative Stability | Reduced susceptibility to oxidation | High electronegativity of fluorine |
| Dielectric Constant | Lowered dielectric constant | Low polarizability of the C-F bond |
Optoelectronic Materials Development
Fluorinated organic materials are increasingly utilized in optoelectronic devices due to their unique electronic properties. The introduction of fluorine can influence the energy levels (HOMO and LUMO) of organic semiconductors, which in turn affects their charge injection and transport properties. researchgate.net
Charge-Transfer Materials for Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, the charge transport characteristics of the emissive and charge-transporting layers are crucial for device efficiency and longevity. mdpi.com The electron-withdrawing nature of the difluoroethyl group in this compound can be expected to lower both the HOMO and LUMO energy levels of materials derived from it. researchgate.net This can facilitate electron injection and transport, making such materials candidates for electron-transporting or emissive layers in OLEDs.
The design of molecules for OLEDs often involves creating donor-acceptor structures to tune the emission color and improve charge-transfer characteristics. The this compound moiety could serve as a building block in such molecules, with the difluoroethyl group acting as a mild electron-withdrawing component.
Photoconductors and Solar Cell Components
In organic solar cells, the relative energy levels of the donor and acceptor materials are critical for efficient charge separation. diva-portal.org The ability to tune the electronic properties of organic semiconductors through fluorination makes them attractive for this application. researchgate.net Derivatives of this compound could potentially be used in the active layer of organic solar cells. nih.govnih.gov
The introduction of fluorine can also impact the molecular packing and morphology of the active layer, which are key factors in determining the efficiency of charge transport and collection. The specific stereoelectronic effects of the difluoroethyl group could be leveraged to control the intermolecular interactions and promote favorable morphologies for photovoltaic performance.
Liquid Crystal Technologies
The incorporation of fluorine atoms into liquid crystal molecules is a widely employed strategy to modify their mesomorphic and electro-optical properties. nih.govnih.gov Fluorine substitution can influence the melting point, clearing point, and the type of liquid crystalline phases exhibited. tandfonline.comrsc.org
The this compound structure possesses features conducive to liquid crystalline behavior. The rigid aromatic core provided by the benzene (B151609) ring and the flexible alkyl (methyl) and difluoroethyl groups could lead to the formation of mesophases. wikipedia.org The presence of the difluoroethyl group is expected to introduce a significant dipole moment, which can affect the dielectric anisotropy of the material, a critical parameter for display applications. beilstein-journals.orgnih.gov
Analogous to other fluorinated liquid crystals, derivatives of this compound could be synthesized to exhibit nematic or smectic phases. researchgate.netresearchgate.net For instance, esterification of a hydroxylated derivative of this compound with a suitable carboxylic acid could yield a calamitic (rod-like) liquid crystal. The interplay between the molecular shape and the dipole introduced by the difluoroethyl group would determine the specific liquid crystalline properties. iaea.orgrsc.org
Table 2: Potential Liquid Crystalline Properties of this compound Derivatives
| Property | Potential Influence of the Difluoroethyl Group |
| Mesophase Type | Could promote nematic or smectic phases |
| Clearing Point | May be altered depending on overall molecular structure |
| Dielectric Anisotropy | Likely to be influenced by the C-F bond dipoles |
| Viscosity | Potentially lower viscosity compared to non-fluorinated analogues |
Synthesis of Novel Liquid Crystal Intermediates
While direct synthesis pathways for liquid crystal intermediates starting from this compound are not extensively documented in dedicated literature, its structural motifs are highly relevant to the design of mesogenic compounds. The synthesis of liquid crystals often involves the assembly of a rigid core, flexible terminal chains, and specific linking groups. The this compound moiety can be envisioned as a crucial component of the rigid core of calamitic (rod-shaped) liquid crystals.
A plausible synthetic route to incorporate this moiety would involve multi-step organic syntheses. For instance, the toluene-derived portion could be further functionalized to introduce other aromatic rings or linking groups, such as esters or biphenyls, which are common in liquid crystal structures. The synthesis of such intermediates would typically involve standard organic reactions like Friedel-Crafts acylation, Suzuki coupling, or esterification, allowing for the construction of more complex molecular architectures necessary for inducing liquid crystalline phases. The difluoroethyl group would be carried through these synthetic steps, ultimately influencing the final properties of the liquid crystal molecule. The synthesis of related fluorinated liquid crystals often involves the use of olefin precursors and difluorocarbene additions to create fluorinated cyclopropane (B1198618) rings at the termini of the molecules. beilstein-journals.orgnih.gov
Influence of Fluoroalkyl Substituents on Mesophase Properties
The incorporation of fluoroalkyl substituents like the 2,2-difluoroethyl group into a liquid crystal's molecular structure has a profound impact on its mesophase properties. These effects are a direct consequence of the unique characteristics of the fluorine atom, including its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond.
The introduction of fluorine can significantly alter the melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and the type of mesophase formed (e.g., nematic, smectic). researchgate.net Generally, lateral fluorination, where fluorine atoms are attached to the side of the mesogenic core, can lower the melting point and reduce the thermal stability of the mesophase. researchgate.net This is attributed to the steric hindrance introduced by the fluorine atoms, which disrupts the molecular packing.
The strong dipole moment associated with the C-F bonds in the difluoroethyl group can lead to a significant modification of the dielectric anisotropy (Δε) of the liquid crystal. This is a critical parameter for display applications. Depending on the orientation of the dipole moment with respect to the long molecular axis, liquid crystals can exhibit either positive or negative dielectric anisotropy. A terminal difluoroethyl group is likely to contribute to a modified dielectric anisotropy, which is a key factor in the performance of liquid crystal displays (LCDs). The synthesis of liquid crystals with selectively fluorinated cyclopropanes has demonstrated that the orientation of the CF2 dipole can be engineered to produce materials with either positive or negative dielectric anisotropy. nih.gov
The table below summarizes the general influence of fluoroalkyl substituents on the key properties of liquid crystals.
| Property | Influence of Fluoroalkyl Substituents | Rationale |
| Melting Point | Generally Lowered | Steric hindrance disrupts crystal packing. |
| Clearing Point | Can be Increased or Decreased | Dependent on the balance of intermolecular forces. |
| Mesophase Type | Can induce or suppress certain phases (e.g., smectic) | Alters intermolecular interactions and packing efficiency. |
| Dielectric Anisotropy (Δε) | Significantly Modified | Strong C-F bond dipoles contribute to the overall molecular dipole moment. |
| Viscosity | Often Reduced | Fluorination can weaken intermolecular interactions. |
Functionalized Carbon Nanostructures
The unique properties of this compound also make it a candidate for the functionalization of advanced carbon nanomaterials, such as diamond nanothreads. This functionalization can be used to tune the material's properties for specific applications.
Derivatization of Diamond Nanothreads with Fluorinated Aromatic Moieties
Diamond nanothreads (DNTs) are one-dimensional sp³-hybridized carbon nanostructures with exceptional strength and stiffness. rsc.org They are typically synthesized through the high-pressure compression of benzene. The surface of these nanothreads can be functionalized with various chemical groups to modify their properties.
Theoretical studies have shown that DNTs can be synthesized from benzene derivatives, including toluene and fluorobenzene. rsc.orgrsc.org This suggests that this compound could also serve as a precursor for the synthesis of functionalized DNTs. The resulting nanothreads would have difluoroethyl and methyl groups covalently attached to their surface. This derivatization is expected to alter the surface properties of the nanothreads, such as their solubility and compatibility with other materials, without significantly compromising their exceptional mechanical strength. rsc.orgrsc.org
Tuning Electronic Properties through Functionalization
The functionalization of diamond nanothreads with fluorinated aromatic moieties can effectively tune their electronic properties. rsc.org The introduction of electronegative fluorine atoms can alter the electronic bandgap of the nanothreads. rsc.org
First-principles calculations have shown that the electronic properties of DNTs are dependent on the attached functional group. rsc.org The presence of atoms more electronegative than carbon, such as fluorine, can lead to significant charge transfer from the carbon backbone to the functional groups. This charge transfer modifies the electronic structure and can be used to engineer the bandgap of the material. For instance, the functionalization of ultrathin diamond films (diamanes) with fluorine has been shown to induce occupied surface electronic states, which alters the material's electronic behavior. researchgate.netnih.gov This principle can be extended to DNTs functionalized with this compound, where the difluoroethyl groups would be expected to have a significant impact on the electronic properties. This ability to tune the electronic properties opens up possibilities for the use of functionalized DNTs in novel electronic and optoelectronic devices.
The following table outlines the expected effects of functionalization with fluorinated aromatic moieties on the properties of diamond nanothreads.
| Property | Effect of Functionalization | Mechanism |
| Mechanical Strength | Largely Unaltered | The strong sp³ carbon backbone remains intact. rsc.orgrsc.org |
| Solubility/Dispersibility | Potentially Improved | Polar functional groups can enhance interaction with solvents. |
| Electronic Bandgap | Tunable | Charge transfer between the carbon core and electronegative fluorine atoms. rsc.org |
| Surface Energy | Modified | Introduction of polar functional groups alters surface polarity. |
Applications in Agrochemical and Specialty Chemical Synthesis
Design and Synthesis of Fluorinated Agrochemical Intermediates
The difluoroethyl moiety attached to a toluene (B28343) framework in 1-(2,2-difluoroethyl)-4-methylbenzene provides a unique combination of lipophilicity and metabolic stability, making it an attractive component in the design of new agrochemicals.
Synthetic Routes to Bioactive Fluoroalkylated Compounds
The synthesis of this compound can be approached through several modern synthetic methodologies. One prominent method involves the radical-promoted difluoroethylation of toluene. This approach utilizes reagents that can generate a difluoroethyl radical, which then reacts with the aromatic ring. The reaction conditions, including the choice of radical initiator and solvent, are crucial for achieving good yields and regioselectivity, favoring the para-substituted product due to the directing effect of the methyl group.
Another viable synthetic strategy is the palladium-catalyzed cross-coupling reaction of a suitable difluoroethylating agent with a 4-methylphenylboronic acid derivative. nih.gov This method offers a high degree of control and functional group tolerance, making it a powerful tool for the synthesis of this compound and its analogs. nih.gov The choice of palladium catalyst and ligands is critical to the success of this transformation, influencing both the reaction efficiency and the product yield.
Once synthesized, this compound serves as a crucial starting material for a variety of bioactive compounds. For instance, it can be a precursor to pyrazole-based fungicides. nih.gov The synthesis of such fungicides often involves the introduction of a pyrazole (B372694) ring, which can be achieved through various condensation reactions. The presence of the 1-(2,2-difluoroethyl)-4-methylphenyl group in the final molecule is often critical for its fungicidal activity.
| Synthetic Route | Key Reagents | Advantages |
| Radical Difluoroethylation | Toluene, Difluoroethyl radical source, Radical initiator | Direct functionalization of toluene |
| Palladium-Catalyzed Cross-Coupling | 4-Methylphenylboronic acid derivative, Difluoroethylating agent, Palladium catalyst, Ligand | High regioselectivity and functional group tolerance nih.gov |
Exploration of Structure-Activity Relationships in Non-Medicinal Contexts
The structure-activity relationship (SAR) of agrochemicals containing the this compound moiety is a subject of ongoing research. In a non-medicinal context, the focus is on maximizing efficacy against target pests while minimizing off-target effects and environmental persistence. The difluoromethyl group (-CF2H) is known to moderately regulate metabolic stability, lipophilicity, bioavailability, and binding affinity of compounds. acs.orgacs.org
Furthermore, the replacement of other functional groups with the difluoroethyl group can lead to significant changes in the compound's properties. This bioisosteric replacement is a common strategy in agrochemical design to fine-tune the activity, selectivity, and pharmacokinetic profile of a lead compound. The unique electronic properties of the difluoroethyl group, being more lipophilic than a hydroxyl group but having a similar steric footprint to an ethyl group, allow for subtle yet impactful modifications to the molecule's interaction with its biological target.
Role as Versatile Chemical Building Blocks
Beyond its direct incorporation into bioactive molecules, this compound serves as a versatile building block for the synthesis of more complex chemical structures.
Intermediates for Complex Organic Molecules
The aromatic ring of this compound can be further functionalized through various electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing group, and the difluoroethyl group is generally considered to be meta-directing and deactivating. The interplay of these two substituents can be exploited to achieve selective functionalization of the benzene (B151609) ring, leading to a variety of polysubstituted aromatic compounds.
These functionalized derivatives can then be used as intermediates in the synthesis of a wide range of complex organic molecules, including specialty polymers, dyes, and other performance chemicals. The presence of the difluoroethyl group can impart desirable properties such as thermal stability, chemical resistance, and unique optical properties to the final products.
Synthesis of Difluoroethylated Amines and Heterocyclic Systems
The this compound scaffold is a valuable starting point for the synthesis of difluoroethylated amines and various heterocyclic systems, which are important pharmacophores in many agrochemicals.
For instance, nitration of this compound followed by reduction of the nitro group can yield difluoroethylated anilines. These anilines are versatile intermediates that can be further modified to produce a wide array of derivatives, including amides, ureas, and other nitrogen-containing functional groups commonly found in herbicides and insecticides.
Furthermore, the difluoroethylated aromatic core can be used to construct various heterocyclic rings. For example, condensation reactions with appropriate precursors can lead to the formation of difluoroethyl-substituted pyrazoles, pyridines, and other heterocyclic systems. nih.gov These heterocyclic compounds are often the core structures of potent fungicides and insecticides. The presence of the 1-(2,2-difluoroethyl)-4-methylphenyl moiety can significantly enhance the biological activity of these heterocyclic systems. nih.gov
| Derivative Class | Synthetic Approach | Potential Applications |
| Difluoroethylated Anilines | Nitration followed by reduction | Intermediates for herbicides and insecticides |
| Difluoroethylated Pyrazoles | Condensation with pyrazole precursors | Fungicides nih.gov |
| Difluoroethylated Pyridines | Ring formation reactions | Insecticides, Herbicides |
Challenges and Future Research Directions for 1 2,2 Difluoroethyl 4 Methylbenzene and Analogues
Overcoming Synthetic Challenges
The primary obstacles in synthesizing difluoroethylated aromatic compounds lie in the controlled formation of carbon-fluorine (C-F) bonds and the activation of inert precursors.
Development of More Efficient and Selective C-F Bond Formation Reactions
The inherent strength of the C-F bond makes its formation and manipulation a significant chemical challenge. nsf.gov Developing reactions that are both efficient and selective is crucial for the practical synthesis of complex fluorinated molecules.
One of the main difficulties is achieving monoselective functionalization of difluoro groups without leading to "over-reaction" products, as the newly formed C-F bonds can be weaker than the starting ones. rsc.org Traditional methods like nucleophilic aromatic substitution often require harsh conditions and are limited to electron-deficient substrates. illinois.eduyoutube.com
Future research is focused on several promising areas:
Transition Metal-Catalyzed Fluorination: Palladium and copper-based catalysts have shown promise in forming C-F bonds under milder conditions and with broader substrate scope than traditional methods. illinois.eduyoutube.com For instance, high-valent palladium (IV) intermediates have been shown to facilitate the crucial C-F bond-forming reductive elimination step. youtube.com
Frustrated Lewis Pairs (FLPs): FLPs have emerged as a powerful tool for the selective activation of C-F bonds. rsc.orgnih.gov Systems involving Lewis acids like B(C₆F₅)₃ can selectively activate CF₂H groups, offering a pathway for controlled functionalization. rsc.org
Photocatalysis: Light-mediated fluorination represents a sustainable and powerful approach. acs.org Heterogeneous photocatalysts, such as titanium dioxide (TiO₂), can facilitate decarboxylative fluorination in short reaction times using mild fluorine donors like Selectfluor. acs.org
| Method | Catalyst/Reagent Example | Advantages | Challenges |
| Nucleophilic Aromatic Substitution | Potassium Fluoride (B91410) (KF) | Inexpensive fluoride source. youtube.com | Harsh conditions, limited to electron-deficient arenes. illinois.eduyoutube.com |
| Palladium Catalysis | Pd(II)/Pd(IV) cycles | Broader substrate scope, milder conditions. youtube.com | Complex and proprietary ligands may be required. youtube.com |
| Copper Catalysis | Copper (III) intermediates | Uses an earth-abundant metal. youtube.com | Can still be considered too expensive for some industrial applications. youtube.com |
| Frustrated Lewis Pairs (FLPs) | B(C₆F₅)₃ / Triarylphosphines | High selectivity for C-F bond activation. rsc.org | Stoichiometric reagents often required, catalyst turnover can be an issue. |
| Heterogeneous Photocatalysis | Titanium Dioxide (TiO₂) / Selectfluor | Sustainable, catalyst is reusable, mild conditions. acs.org | Limited to specific reaction types (e.g., decarboxylative fluorination). acs.org |
Addressing the Inertness of Specific C-Cl Bonds in Precursors
Precursors for the synthesis of 1-(2,2-difluoroethyl)-4-methylbenzene often involve chloro-difluoro intermediates. The C-Cl bond, while generally more reactive than a C-F bond, can be inert under certain conditions, posing a challenge for subsequent transformations. The activation of such bonds is a key step in many synthetic routes.
Halogen exchange (Halex) reactions are a common strategy, but their efficiency can be limited. illinois.edunsf.gov Boron trihalides have been used to mediate C-F to C-Cl exchange, a process driven by the high strength of the B-F bond. nsf.gov Conversely, activating a C-Cl bond for fluorination requires overcoming its relative stability, especially when stronger electron-withdrawing groups are absent.
Future research directions include the development of catalytic systems capable of selectively activating C-Cl bonds in the presence of other functional groups. Transition metals like nickel and palladium, known for their ability to catalyze cross-coupling reactions, are prime candidates for developing new methods for C-Cl functionalization en route to difluoroethylated aromatics. mdpi.com
Advancements in Catalytic Systems
Catalysis is central to modern organic synthesis, offering pathways to overcome high activation barriers and control selectivity. rsc.org For the synthesis of complex fluorinated molecules, advancements in both homogeneous and heterogeneous catalysis are critical.
Discovery of Novel Homogeneous and Heterogeneous Catalysts
The discovery of new catalysts with improved activity, selectivity, and stability is a primary goal.
Homogeneous Catalysis: Research continues to explore earth-abundant and less toxic metals as alternatives to palladium. Nickel, iron, and cobalt complexes have been successfully used for C-F bond activation and functionalization. mdpi.com For example, nickel complexes with bidentate phosphine (B1218219) ligands are effective for coupling Grignard reagents with fluoro-aromatics. mdpi.com Iron-catalyzed systems, while currently less active than their palladium counterparts, offer significant advantages in terms of cost and environmental impact. mdpi.com
Heterogeneous Catalysis: The main advantages of heterogeneous catalysts are their ease of recovery and reuse, which enhances process sustainability and scalability. acs.org Materials like TiO₂ have proven effective as photocatalysts for fluorination. acs.org The future lies in designing more versatile and active solid-state catalysts that can perform a wider range of transformations needed for the synthesis of this compound analogues.
Ligand Design for Enhanced Reactivity and Enantioselectivity
In transition metal catalysis, ligands play a crucial role in modulating the metal center's electronic and steric properties, thereby dictating the reaction's outcome. ecampus.com The rational design of ancillary ligands is a powerful strategy for improving catalytic efficiency and controlling selectivity. ecampus.comnih.gov
Ligand development is essential for:
Enhancing Reactivity: Ligands can accelerate key steps in the catalytic cycle, such as reductive elimination, which is often the rate-limiting step in C-F bond formation. youtube.com
Controlling Regioselectivity: In reactions involving multiple possible reaction sites, the choice of ligand can direct the catalyst to a specific C-H or C-X bond. nih.gov For example, nickel-catalyzed hydroalkylation of sulfolenes can be directed to either the C2 or C3 position solely by switching between an anionic BOX ligand and a neutral PYROX ligand. nih.gov
Inducing Enantioselectivity: For the synthesis of chiral analogues, chiral ligands are used to create a stereochemically defined environment around the metal center, enabling the formation of one enantiomer over the other. nih.govnih.gov This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational chemistry and experimental studies has become an indispensable tool for advancing synthetic methodology. rsc.org This integrated approach provides deep mechanistic insights that can accelerate the development of new reactions and catalysts.
Mechanistic Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, can map out entire reaction pathways, identify transition states, and calculate activation barriers. rsc.orgnih.gov This information helps chemists understand how a reaction works at the molecular level. For instance, combined computational and experimental work has been used to distinguish between Sₙ1 and FLP-mediated pathways in C-F activation, revealing subtle energetic preferences. rsc.org
Catalyst Design: By understanding the mechanism and the role of different components, computational models can predict how changes to a catalyst or ligand will affect its performance. This allows for the in silico screening of potential catalysts before committing to laborious and time-consuming experimental synthesis and testing.
Understanding Intermolecular Forces: Advanced computational methods can also model weak intermolecular interactions, such as hydrogen bonds involving fluorine, which can influence reactivity and conformation. researchgate.net
The continued integration of these approaches will enable a more rational and efficient design of the next generation of synthetic methods for producing this compound and other valuable fluorinated compounds.
Predictive Modeling for Reaction Design and Optimization
A primary challenge in synthesizing analogues of this compound, particularly in complex molecules, is predicting reaction outcomes and regioselectivity. Traditional synthetic approaches often rely on empirical screening, which can be time-consuming and resource-intensive. Predictive modeling, using machine learning (ML) and quantum mechanics (e.g., Density Functional Theory, DFT), offers a path toward more rational and efficient reaction design.
Future research directions involve developing robust models specifically for fluoroalkylation reactions. ML algorithms, trained on large datasets of known reactions, can predict the most likely sites for C-H functionalization on a complex aromatic or heterocyclic core. rsc.orgnih.govchemrxiv.org For instance, a graph-convolutional neural network could be trained to identify the most reactive C-H bond for a directed difluoroethylation reaction, considering subtle electronic and steric factors. rsc.orgmit.edu Such models can drastically reduce the time for predictions from minutes or hours with traditional computational methods to less than a second per molecule. mit.edu This allows chemists to rapidly screen virtual libraries of substrates and prioritize those most likely to yield the desired product with high selectivity.
Table 1: Hypothetical Predictive Model Output for Site-Selective C-H Difluoroethylation
| Target Moiety | Potential Reaction Site | Model Score (Likelihood) | Predicted Major Isomer | Confidence Level |
| Substituted Indole | C4-H | 0.15 | No | Low |
| C5-H | 0.82 | Yes | High | |
| C6-H | 0.02 | No | Low | |
| C7-H | 0.01 | No | Low | |
| Functionalized Quinoline | C3-H | 0.65 | Yes | Medium |
| C6-H | 0.30 | No | Medium | |
| C8-H | 0.05 | No | Low |
High-Throughput Experimentation Guided by Theoretical Insights
Once predictive models identify promising reaction pathways, high-throughput experimentation (HTE) can be employed to rapidly optimize reaction conditions. youtube.com HTE uses automated, parallel setups to screen dozens or hundreds of reactions on a microscale, varying parameters such as catalysts, ligands, bases, solvents, and temperature. youtube.commerckmillipore.com This approach accelerates the discovery of optimal conditions far more efficiently than traditional one-at-a-time experimentation. youtube.com
The integration of theoretical insights with HTE represents a powerful future direction. For example, computational models might predict that a specific class of ligands (e.g., those with certain electronic properties) would be most effective for a nickel-catalyzed difluoroethylation of an aryl halide. researchgate.net An HTE platform could then be used to screen a rationally designed library of these specific ligands, rather than a random assortment, making the optimization process faster and more targeted. youtube.comyoutube.com This synergy between in-silico prediction and automated experimental validation will be crucial for developing scalable and robust syntheses for novel this compound analogues.
Table 2: Example of a 24-Well HTE Plate for Optimizing a Cross-Coupling Reaction
| Well | Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |
| A1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343) | 65 |
| A2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 78 |
| A3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 52 |
| B1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 85 |
| B2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 91 |
| B3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 75 |
| C1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 40 |
| C2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 55 |
| ... | ... | ... | ... | ... | ... |
Expanding the Scope of Non-Pharmaceutical Applications
While the difluoroethyl motif is highly valued in drug discovery, its unique electronic properties—stemming from the strong electronegativity of fluorine—present significant opportunities in materials science and sustainable chemistry.
Novel Applications in Smart Materials and Sensing Technologies
The incorporation of fluorine into polymers is known to enhance properties such as thermal stability, chemical resistance, and dielectric performance. mdpi.comresearchgate.net A promising future direction is the synthesis of novel polymers incorporating the this compound unit. Such fluorinated aromatic polymers could function as high-performance electrets—materials with a quasi-permanent electric charge—for use in sensors, microphones, and energy harvesting devices. nih.gov The specific dipole introduced by the -CH₂CF₂H group could be leveraged to fine-tune the piezoelectric or pyroelectric responses of these materials. mdpi.comresearchgate.net
In sensing technologies, the presence of the difluoroethyl group offers a unique spectroscopic handle. The ¹⁹F nucleus has a distinct NMR signal that is highly sensitive to its local chemical environment. This opens the door to creating novel sensors where binding of an analyte near the difluoroethyl group would induce a measurable change in the ¹⁹F NMR chemical shift. acs.org This concept is being explored for applications like in-vivo temperature sensing. An analogous approach could be used to design chemosensors where, for example, a polymer containing the this compound moiety changes its conformation upon binding a target molecule, leading to a detectable shift in its fluorine signal.
Table 3: Illustrative Response of a ¹⁹F NMR-Based Sensor to Analyte Concentration
| Analyte | Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Δδ (ppm) |
| Analyte X | 0 (Control) | -95.50 | 0.00 |
| 10 | -95.85 | 0.35 | |
| 50 | -96.90 | 1.40 | |
| 100 | -98.10 | 2.60 | |
| Analyte Y (Interferent) | 100 | -95.52 | 0.02 |
Environmental and Sustainable Chemistry Contributions
A significant challenge associated with organofluorine compounds is their environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this compound resistant to natural biodegradation pathways. researchgate.netnih.govasm.org Many fluorinated compounds are considered persistent organic pollutants. nih.govnorman-network.net Future research must therefore focus on the entire lifecycle of materials derived from these compounds, including designing for degradation or developing efficient recycling protocols. Understanding the potential for microbial degradation, even if slow, is a key area of investigation. researchgate.netacs.org
Conversely, the field of organofluorine chemistry can contribute to sustainability through the adoption of green chemistry principles. tandfonline.com A major future direction is the development of more environmentally benign synthetic methods to produce this compound and its analogues. This includes moving away from hazardous reagents and harsh conditions. tandfonline.com Innovations such as mechanochemical synthesis (solid-state reactions that reduce or eliminate the need for toxic solvents) and performing fluoroalkylation reactions in aqueous media are at the forefront of green fluorine chemistry. rsc.orgrsc.org These methods not only reduce environmental impact but can also offer higher efficiency and lower costs.
Table 4: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Method (e.g., Halex Reaction) | Green Method (e.g., Mechanosynthesis) |
| Solvent | High-boiling polar (e.g., DMSO, DMF) | None or minimal |
| Temperature | Elevated (>150 °C) | Ambient or mild heating |
| Reaction Time | Often >24 hours | Typically <1 hour |
| Waste Generation (E-Factor) | High | Low |
| Reagents | Anhydrous fluoride salts, phase-transfer catalysts | KF, quaternary ammonium (B1175870) salts |
| Atmosphere | Inert gas (N₂, Ar) required | Ambient air |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,2-Difluoroethyl)-4-methylbenzene in academic laboratories?
- Methodological Answer : A common approach involves coupling reactions using transition metal catalysts. For example, copper-mediated cross-coupling (as in ) or palladium-catalyzed protocols can introduce the 2,2-difluoroethyl group to the aromatic ring. Thermal cyclization under green solvents like 2-MeTHF (Table 1 in ) may also be adapted for similar substrates. Purification typically employs silica gel column chromatography with hexane/ethyl acetate gradients, yielding ~30-65% (see and ). Safety protocols for handling fluorinated reagents, including gas evolution management (), are critical.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming the difluoroethyl group’s presence and position. and NMR resolve aromatic protons and methyl/difluoroethyl substituents ().
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., reports Mol. Wt. 215.25 for a related compound).
- FT-IR : Identifies C-F stretching vibrations (~1100–1250 cm) and aromatic C-H bends ().
Q. How does the 2,2-difluoroethyl group influence the compound’s solubility and lipophilicity?
- Methodological Answer : Fluorine’s electronegativity increases lipophilicity (logP) via the hydrophobic effect while reducing polar surface area. Experimental logP can be determined using reversed-phase HPLC or shake-flask methods. Computational tools (e.g., ChemAxon, Schrödinger) predict logP values by accounting for fluorine’s inductive effects ( ).
Advanced Research Questions
Q. What are the electronic effects of the 2,2-difluoroethyl group on the aromatic ring’s reactivity?
- Methodological Answer : The electron-withdrawing nature of the CF group deactivates the ring, directing electrophilic substitution to the para position relative to the methyl group. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict regioselectivity. Comparative studies with non-fluorinated analogs (e.g., 4-methylphenethyl derivatives) reveal reduced basicity of adjacent amines ( ).
Q. How does this compound’s metabolic stability compare to non-fluorinated analogs in pharmacokinetic studies?
- Methodological Answer : Fluorine blocks metabolic oxidation at the difluoroethyl moiety, enhancing stability. In vitro assays using liver microsomes (human/rat) quantify metabolic half-life (). LC-MS/MS monitors parent compound depletion and metabolite formation. highlights fluorine’s role in reducing cytochrome P450-mediated degradation.
Q. What computational strategies predict docking interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Glide) and MD simulations assess binding affinity. The CF group’s steric and electrostatic contributions are modeled using force fields parameterized for fluorine (e.g., OPLS4). Cambridge Structural Database (CSD) mining ( ) identifies preferred conformations of fluorinated aryl groups in protein-ligand complexes.
Q. Are there documented contradictions in synthetic yields or regioselectivity across different fluorination methods?
- Methodological Answer : Discrepancies arise from reagent choice (e.g., Selectfluor vs. DAST) and solvent polarity. For instance, reports 65% yield using Cu catalysis, while radical fluorination (not in evidence) may vary. Controlled experiments with isotopic labeling () or in situ IR monitoring resolve mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
